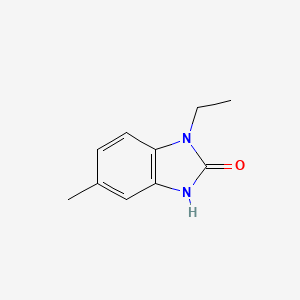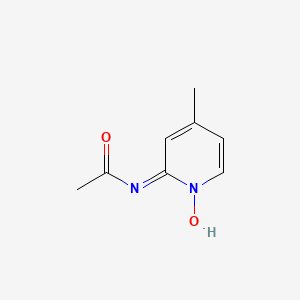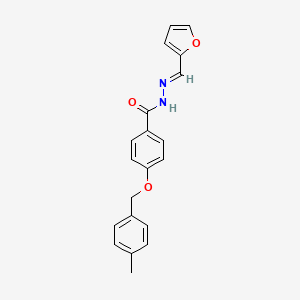![molecular formula C17H16O4 B11998902 4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid CAS No. 408336-68-5](/img/structure/B11998902.png)
4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico es un compuesto orgánico que pertenece a la clase de derivados de bifenilo. Estos compuestos se caracterizan por la presencia de dos anillos de benceno unidos por un solo enlace carbono-carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico típicamente implica los siguientes pasos:
Formación del intermedio 6-metoxibifenil-3-il: Esto se puede lograr a través de una reacción de acoplamiento de Suzuki entre ácido 6-metoxifenilborónico y 3-bromobifenilo en condiciones catalizadas por paladio.
Introducción del grupo oxobutanoico: El intermedio se somete entonces a una reacción de acilación de Friedel-Crafts utilizando anhídrido succínico en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, es crucial para maximizar el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metoxilo puede oxidarse para formar un grupo hidroxilo.
Reducción: El grupo carbonilo en el grupo oxobutanoico puede reducirse para formar un alcohol.
Sustitución: El núcleo del bifenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila se pueden llevar a cabo utilizando reactivos como el bromo o el ácido nítrico en condiciones ácidas.
Principales Productos Formados
Oxidación: Formación de ácido 4-(6-hidroxibifenil-3-il)-4-oxobutanoico.
Reducción: Formación de ácido 4-(6-metoxibifenil-3-il)-4-hidroxibutirato.
Sustitución: Formación de diversos derivados de bifenilo sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad para modular vías biológicas específicas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de compuestos de bifenilo funcionalizados.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico implica su interacción con objetivos moleculares y vías específicas. El grupo metoxilo y el grupo oxobutanoico desempeñan un papel crucial en su afinidad de unión y selectividad. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de procesos celulares como la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metoxibifenilo: Carece del grupo oxobutanoico, lo que lo hace menos versátil en términos de reactividad química y actividad biológica.
4-Hidroxibifenilo: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo, lo que lleva a diferentes propiedades químicas y biológicas.
Ácido 4-(4-metoxifenil)butanoico: Contiene un grupo metoxifenilo pero carece del núcleo del bifenilo, lo que resulta en diferente reactividad y aplicaciones.
Singularidad
El ácido 4-(6-metoxibifenil-3-il)-4-oxobutanoico es único debido a la combinación del núcleo del bifenilo, el grupo metoxilo y el grupo oxobutanoico. Esta estructura única imparte una reactividad química distinta y potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
408336-68-5 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-(4-methoxy-3-phenylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-16-9-7-13(15(18)8-10-17(19)20)11-14(16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,20) |
Clave InChI |
TUYIIYPVZZDULD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)




![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
